molecular formula C20H18N4O3S B6510651 ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate CAS No. 892438-91-4

ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate

Cat. No. B6510651
CAS RN: 892438-91-4
M. Wt: 394.4 g/mol
InChI Key: VOAHAWAMBGTABK-UHFFFAOYSA-N
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Description

“Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate” is a complex organic compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives have been known to exhibit a broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Scientific Research Applications

Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate has been used in a variety of scientific research applications. It has been used in the study of the effects of various drugs on the human body, as well as in the study of the biochemical and physiological effects of various compounds. It has also been used in the study of the effects of various compounds on cell cultures and in the study of the effects of various compounds on animal models.

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is not fully understood. However, it is believed that this compound binds to specific proteins in the body, which in turn activates certain biochemical pathways. This activation of biochemical pathways leads to the observed effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to affect the functioning of the immune system, as well as the functioning of the cardiovascular system. It has also been found to affect the metabolism of carbohydrates, proteins, and fats. In addition, this compound has been found to affect the functioning of the nervous system, as well as the functioning of the endocrine system.

Advantages and Limitations for Lab Experiments

The use of ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate in laboratory experiments has both advantages and limitations. One of the main advantages of using this compound in laboratory experiments is that it is relatively stable and can be used in a variety of experiments. Additionally, this compound can be used to study the effects of various compounds on cell cultures and on animal models. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not water-soluble, which can make it difficult to use in certain types of experiments. Additionally, this compound is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are a number of potential future directions for ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate. One potential direction is the development of new methods for synthesizing this compound. Additionally, this compound could be used in the development of new drugs, as well as in the study of the effects of various compounds on the human body. Additionally, this compound could be used to study the effects of various compounds on cell cultures and on animal models. Finally, this compound could be used in the development of new methods for the study of biochemical and physiological effects.

Synthesis Methods

Ethyl 2-(2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamido)benzoate is synthesized using a two-step reaction sequence. The first step involves the reaction of pyridazinone with ethyl 2-chloroacetamido-benzoate, which produces a compound containing an acyl-sulfonyl group. This compound is then reacted with sodium hydroxide to produce this compound. The yield of the reaction is generally high, with up to 90% of the starting material being converted into this compound.

properties

IUPAC Name

ethyl 2-[[2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-2-27-20(26)14-7-3-4-8-15(14)22-18(25)13-28-19-11-10-17(23-24-19)16-9-5-6-12-21-16/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAHAWAMBGTABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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